Physicochemical Profiling and Analytical Methodologies for 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid
Physicochemical Profiling and Analytical Methodologies for 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7)[1] is a highly polar, bifunctional pyrazole derivative. As a dicarboxylic acid containing a heteroaromatic core, it presents unique challenges and opportunities in drug design, particularly concerning its ionization states, aqueous solubility, and membrane permeability. This technical whitepaper provides a comprehensive analysis of its physicochemical properties and details the experimental workflows required for its rigorous characterization in preclinical development.
Molecular Architecture and Physicochemical Parameters
The structural framework of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid consists of a rigid pyrazole ring substituted with a carboxylic acid at the C3 position and a flexible 2-carboxyethyl aliphatic chain at the N1 position. This dual-acid architecture dictates its behavior in aqueous environments.
Causality of Structural Features: The presence of two distinct carboxylic acid moieties results in a highly negative LogP (hydrophilic) and a large Topological Polar Surface Area (TPSA). Consequently, the molecule exhibits excellent aqueous solubility but poor passive transcellular permeability. The pyrazole nitrogen (N2) provides an additional hydrogen-bond acceptor site, further increasing its hydration shell in aqueous media.
| Parameter | Value | Method/Source |
| CAS Number | 1006484-24-7 | Chemical Registry |
| Molecular Formula | C7H8N2O4 | Structural Analysis |
| Molecular Weight | 184.15 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | ~92.4 Ų | Predicted |
| LogP (Octanol/Water) | -0.4 to -0.8 | Predicted |
| pKa1 (Pyrazole-3-COOH) | ~3.2 | Analogue Extrapolation |
| pKa2 (Aliphatic COOH) | ~4.6 | Analogue Extrapolation |
| H-Bond Donors / Acceptors | 2 / 6 | Structural Analysis |
| Rotatable Bonds | 4 | Structural Analysis |
Mechanistic Insights into Pharmacokinetics (PK) and Ionization
The ionization state of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is highly pH-dependent, fundamentally altering its pharmacokinetic profile across different physiological compartments.
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Gastric Environment (pH ~1.2): The molecule exists primarily in its neutral, fully protonated state. Here, it exhibits its highest lipophilicity, allowing for limited passive diffusion.
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Intestinal Tract (pH ~6.8) to Systemic Circulation (pH 7.4): The molecule undergoes double deprotonation to form a highly soluble dianion. In this state, passive transcellular diffusion is effectively halted due to the energetic penalty of desolvating the dianion. Absorption must therefore rely on paracellular transport through tight junctions or carrier-mediated uptake via organic anion transporters (OATs).
pH-dependent ionization states and their corresponding absorption pathways.
Advanced Experimental Workflows
To accurately characterize 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, standard lipophilic drug assays must be adapted. The following protocols are designed specifically for highly polar, ionizable compounds.
Protocol 1: Acid Dissociation Constant (pKa) Profiling via Automated Potentiometric Titration
Rationale: Accurate determination of macroscopic pKa values is critical for predicting the extent of ionization at physiological pH. Automated is the gold standard for this analysis. Methodology:
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Preparation: Dissolve 2-5 mg of the compound in 1.5 mL of ionic strength-adjusted water (0.15 M KCl) to maintain a constant activity coefficient throughout the titration.
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Environmental Control: Conduct the titration at a constant temperature (25.0 ± 0.5 °C) under a continuous argon or nitrogen purge. Causality: This prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the high-pH readings.
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Titration Execution: Use standardized 0.5 M HCl to lower the pH to ~1.8, then automatically titrate with 0.5 M KOH up to pH 12.2. The system records the volume of titrant added versus the pH change.
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Data Refinement: Export the titration curve into refinement software to calculate the macroscopic pKa values using Bjerrum plot analysis.
Protocol 2: Bioanalytical Quantification via HILIC-LC-MS/MS
Rationale: Standard reversed-phase (C18) liquid chromatography fails to adequately retain highly polar dicarboxylic acids, resulting in co-elution with the solvent front and severe ion suppression.1[1] provides an orthogonal retention mechanism driven by polar partitioning and hydrogen bonding, which is2[2]. Methodology:
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Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile (ACN) containing an isotopically labeled internal standard. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.
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Chromatographic Separation: Inject 5 µL onto a zwitterionic HILIC column (e.g., ZIC-pHILIC, 5 µm, 2.1 × 150 mm).
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Mobile Phase A: 20 mM ammonium carbonate in water (pH adjusted to 9.8 with ammonium hydroxide). Causality: The high pH ensures the molecule remains fully deprotonated, enhancing reproducible retention on the HILIC stationary phase.
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Mobile Phase B: 100% Acetonitrile.
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Gradient: Start at 80% B, hold for 2 minutes, then ramp to 20% B over 5 minutes to elute the highly polar dianion.
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Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The basic mobile phase promotes the formation of the[M-H]- precursor ion (m/z 183.1). Monitor the Multiple Reaction Monitoring (MRM) transition corresponding to the loss of CO2 (e.g., m/z 183.1 → 139.1).
Step-by-step HILIC-LC-MS/MS bioanalytical workflow for polar dicarboxylic acids.
References
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Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL:[Link]
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Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data Source: PMC / National Institutes of Health (NIH) URL:[Link]
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Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method Source: LCGC International URL:[Link]

